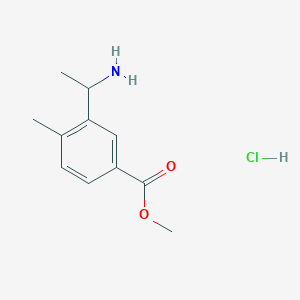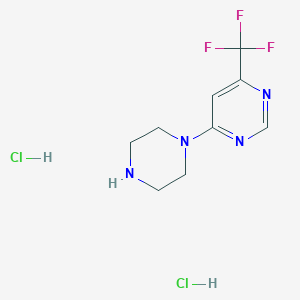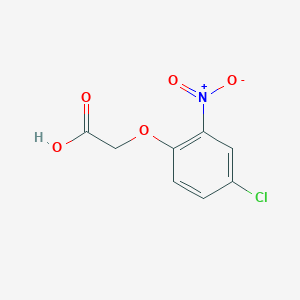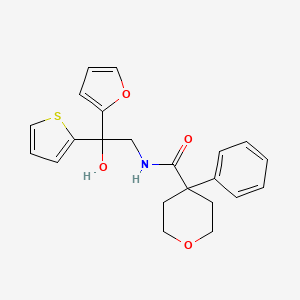
1-(4-(Pyridin-2-yl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Pyridin-2-yl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been found to exhibit a range of biochemical and physiological effects.
作用机制
TAK-659 works by binding to the active site of BTK and inhibiting its activity. This leads to a reduction in downstream signaling pathways that are involved in B-cell activation and proliferation. In addition, TAK-659 has also been found to inhibit other kinases that are involved in the immune system, such as ITK (interleukin-2-inducible T-cell kinase) and Tec kinase.
Biochemical and Physiological Effects:
TAK-659 has been found to exhibit a range of biochemical and physiological effects in preclinical studies. These include a reduction in B-cell activation and proliferation, as well as a decrease in the production of pro-inflammatory cytokines. In addition, TAK-659 has also been shown to induce apoptosis (programmed cell death) in B-cell lymphoma cells.
实验室实验的优点和局限性
One major advantage of TAK-659 is its selectivity for BTK and other immune system kinases. This makes it a valuable tool for studying the role of these enzymes in disease pathogenesis and for developing targeted therapies. However, one limitation of TAK-659 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
未来方向
There are several future directions for research on TAK-659. One area of focus is the development of more potent and selective inhibitors of BTK and other immune system kinases. Another area of interest is the use of TAK-659 in combination with other therapies, such as immune checkpoint inhibitors, to enhance their efficacy. Finally, there is also interest in exploring the potential of TAK-659 in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
合成方法
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2-chloro-1-(pyridin-2-yl)ethanone with piperazine. This is followed by the reaction of the resulting intermediate with o-tolyl chloroformate and 2-propanol. Finally, the product is purified through a series of recrystallization steps to obtain the dihydrochloride salt of TAK-659.
科学研究应用
TAK-659 has been studied extensively for its potential applications in scientific research. One major area of focus has been its use as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This enzyme plays a critical role in the signaling pathways that regulate B-cell development and function, and its dysregulation has been implicated in a range of diseases, including B-cell lymphomas and autoimmune disorders.
属性
IUPAC Name |
1-(2-methylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2.2ClH/c1-16-6-2-3-7-18(16)24-15-17(23)14-21-10-12-22(13-11-21)19-8-4-5-9-20-19;;/h2-9,17,23H,10-15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNWMJNQCGOANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyridin-2-yl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2962091.png)
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2962092.png)

![3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2962096.png)


![N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2962100.png)
![6-chloro-N-{2-[(6-chloropyridin-3-yl)formamido]-4-methylpentyl}-N-ethylpyridine-3-carboxamide](/img/structure/B2962102.png)
![(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine](/img/structure/B2962104.png)
![(E)-4-(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)but-3-en-2-one](/img/structure/B2962105.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2962108.png)

